molecular formula C12H17N5O2 B6518048 1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 961-48-8

1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6518048
CAS RN: 961-48-8
M. Wt: 263.30 g/mol
InChI Key: PERZKTBWYMZWBI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound . It contains a total of 38 atoms; 17 Hydrogen atoms, 12 Carbon atoms, 7 Nitrogen atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular formula of this compound is C18H27N7O2 . The average mass is 373.453 Da and the monoisotopic mass is 373.222626 Da .

Scientific Research Applications

1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential applications in a variety of fields. It has been shown to act as an agonist of the adenosine A2A receptor, which is involved in the regulation of inflammatory and immune responses. It has also been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been studied for its potential as a therapeutic agent for a variety of diseases, such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not yet fully understood. It is believed that the compound acts as an agonist of the adenosine A2A receptor, which results in the activation of the adenosine-dependent signaling pathway. This pathway is involved in the regulation of inflammatory and immune responses. Additionally, this compound is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell models and animal models. The compound has been shown to inhibit the production of pro-inflammatory prostaglandins, which are involved in the regulation of inflammatory and immune responses. Additionally, this compound has been shown to inhibit the growth of cancer cells and to reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its lack of selectivity. The compound is not highly selective and can bind to multiple targets, which can lead to unpredictable results.

Future Directions

The future directions for research on 1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione include further investigation into its mechanism of action, its potential therapeutic applications, and its potential side effects. Additionally, further research is needed to determine the optimal dosage and route of administration for the compound. Furthermore, further research is needed to investigate the potential synergistic effects of combining this compound with other compounds. Finally, further research is needed to investigate the potential of this compound as a prodrug, which can be metabolized to an active form in the body.

Synthesis Methods

The synthesis of 1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been achieved by the reaction of 4-amino-6-hydroxy-2-methyl-5-pyrimidinecarboxylic acid (AHMP) with piperidine. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 80°C. The reaction is then quenched with a base, such as sodium hydroxide, and the resulting product is isolated and purified by column chromatography. The purity of the isolated product can be confirmed by 1H-NMR and 13C-NMR spectroscopy.

properties

IUPAC Name

1,3-dimethyl-8-piperidin-1-yl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-15-9-8(10(18)16(2)12(15)19)13-11(14-9)17-6-4-3-5-7-17/h3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERZKTBWYMZWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279846
Record name MLS000737463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

961-48-8
Record name 3,9-Dihydro-1,3-dimethyl-8-(1-piperidinyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=961-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 14311
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14311
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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